molecular formula C6H13NO2 B186646 2-(Methoxymethyl)morpholine CAS No. 156121-15-2

2-(Methoxymethyl)morpholine

Cat. No. B186646
M. Wt: 131.17 g/mol
InChI Key: ZPELJYYPPKJKBE-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)morpholine is a chemical compound with the molecular formula C6H13NO2 . It is available in two forms: 2-(Methoxymethyl)morpholine hydrochloride, which is a white to off-white powder or crystals , and (2R)-2-(Methoxymethyl)morpholine, which is a light yellow to yellow liquid .


Synthesis Analysis

The synthesis of morpholines, including 2-(Methoxymethyl)morpholine, has been a subject of significant research due to their widespread availability in natural products and biologically relevant compounds . A common method for the preparation of morpholines involves the use of 1,2-amino alcohols and their derivatives . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been developed for the synthesis of substituted morpholines .


Molecular Structure Analysis

The molecular weight of 2-(Methoxymethyl)morpholine is 131.17 . The InChI code for this compound is 1S/C6H13NO2/c1-8-5-6-4-7-2-3-9-6/h6-7H,2-5H2,1H3 .


Chemical Reactions Analysis

The synthesis of morpholines often involves reactions with 1,2-amino alcohols, aziridines, epoxides, and related compounds . The reaction conditions and the specific reactants used can influence the yield and the properties of the resulting morpholine .


Physical And Chemical Properties Analysis

2-(Methoxymethyl)morpholine hydrochloride is a white to off-white powder or crystals . On the other hand, (2R)-2-(Methoxymethyl)morpholine is a light yellow to yellow liquid .

Scientific Research Applications

Chiral Synthesis and Potential as a Norepinephrine Reuptake Inhibitor

2-(Methoxymethyl)morpholine has been utilized in the chiral synthesis of specific compounds, such as (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. This compound has potential applications as a norepinephrine reuptake inhibitor (Prabhakaran et al., 2004).

Novel Synthesis of Morpholine Derivatives

Novel synthetic pathways have been explored using morpholine derivatives, leading to the creation of cis-3,5-disubstituted morpholine derivatives with potential applications in various fields (D’hooghe et al., 2006).

Development of Radioligands for Imaging

Morpholine derivatives, specifically related to 2-(Methoxymethyl)morpholine, have been synthesized for use as radioligands in imaging studies like positron emission tomography (PET), providing tools for exploring biological systems (Lin & Ding, 2004).

Application in Photodynamic Therapy

Derivatives of morpholine, including those related to 2-(Methoxymethyl)morpholine, have been explored for their use in photodynamic therapy, particularly in the treatment of cancer. Their efficacy in vitro against cancer cell lines highlights their potential therapeutic applications (Kucińska et al., 2015).

Contributions to Hydrogen Sulfide Research

Morpholine derivatives have contributed to the understanding of hydrogen sulfide's biological significance. For instance, morpholin-4-ium 4 methoxyphenyl(morpholino) phosphinodithioate has been used as a tool to investigate the cardiovascular biology of hydrogen sulfide (Li et al., 2008).

Use in Synthesis of Biodegradable Polyesteramides

Research has been conducted on synthesizing biodegradable polyesteramides using morpholine-2,5-dione derivatives. These studies provide insights into the development of materials with potential medical applications (Veld, Dijkstra, & Feijen, 1992).

Building Blocks in Medicinal Chemistry

Morpholine is a key scaffold in medicinal chemistry due to its role in enhancing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Recent updates in synthetic strategies for morpholine derivatives emphasize its importance in drug discovery (Tzara, Xanthopoulos, & Kourounakis, 2020).

Safety And Hazards

2-(Methoxymethyl)morpholine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

2-(methoxymethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-8-5-6-4-7-2-3-9-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPELJYYPPKJKBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565674
Record name 2-(Methoxymethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethyl)morpholine

CAS RN

156121-15-2
Record name 2-(Methoxymethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methoxymethyl)morpholine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N-Benzyl-2-methoxymethylmorpholine (412.3 g) is dissolved in methanol (2 liters), and thereto is added 10% palladium-carbon (33 g), and the mixture is stirred under hydrogen pressure of 9 kg/cm2 at 100° C. After completion of the reaction, palladium-carbon is filtered off, and the solvent is distilled off under atmospheric pressure to give a pale yellow oily substance. The oily substance is distilled under reduced pressure to give the title compound (212.3 g) as colorless liquid.
Quantity
412.3 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
33 g
Type
catalyst
Reaction Step Two
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

N-Benzylethanolamine (459 g) is mixed with 1,2-epoxy-3-methoxypropane (422 g) and the mixture is stirred at 50° C. for 16 hours and thereafter the excess 1,2-epoxy-3-methoxypropane is distilled off under reduced pressure. The residue is dissolved in 1,4-dioxane (3 liters) and thereto are added powdery potassium hydroxide (692.5 g) and tris(3,6-dioxaheptyl)amine (11.4 g). To the mixture is added dropwise with stirring a solution of p-toluenesulfonyl chloride (809.4 g) in 1,4-dioxane (2 liters) over a period of 1.5 hour, during which the temperature of the reaction mixture raises and the solvent is refluxed. After the dropwise addition, the mixture is stirred for 2 hours, and the undissolved materials are filtered off and washed with ethyl acetate. The filtrate and the washing liquid are combined and distilled under reduced pressure to remove the solvent. To the residue are added water (600 ml) and conc. hydrochloric acid (300 ml) to make acidic. The aqueous layer is washed with ethyl acetate, made strongly basic by adding sodium hydroxide (160 g) under ice cooling and extracted with ethyl acetate. The ethyl acetate layer is washed with saturated saline solution, dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent. The obtained residue is distilled under reduced pressure to give the title compound (391.3 g) as colorless liquid.
Quantity
459 g
Type
reactant
Reaction Step One
Quantity
422 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Jinbo, H Kondo, M Taguchi, Y Inoue… - Journal of medicinal …, 1994 - ACS Publications
Chemistry The 2-(substituted methyl) morpholine compounds, lle-h, were prepared according to Scheme 1. The substituted propylene oxides, 9f and 9h, were reacted with IV-…
Number of citations: 23 pubs.acs.org
T Makino, J Ishida, T Yamanaka, H Ohki… - Bioorganic & Medicinal …, 2020 - Elsevier
Evidence that hepatitis C virus (HCV) utilizes cellular cyclophilin proteins in the virus replication cycle has increased attention on cyclophilin inhibitors as attractive therapeutic targets in …
Number of citations: 1 www.sciencedirect.com
Y Liu, Z Xie, D Zhao, J Zhu, F Mao, S Tang… - Journal of medicinal …, 2017 - ACS Publications
Pyruvate dehydrogenase kinases (PDKs) are overexpressed in most cancer cells and are responsible for aberrant glucose metabolism. We previously described bis(4-morpholinyl …
Number of citations: 59 pubs.acs.org
RG Gentles, M Ding, JA Bender… - Journal of Medicinal …, 2014 - ACS Publications
Described herein are structure–activity relationship studies that resulted in the optimization of the activity of members of a class of cyclopropyl-fused indolobenzazepine HCV NS5B …
Number of citations: 90 pubs.acs.org
JG Kettle, RA Ward, E Griffen - Medchemcomm, 2010 - pubs.rsc.org
The properties of any molecule are fixed at the point of design. Since reliance on commercially available reagents sets to probe SAR relationships may result in incomplete interrogation …
Number of citations: 12 pubs.rsc.org
牧野拓也, マキノタクヤ - 2021 - toyaku.repo.nii.ac.jp
C 型肝炎ウイルス (HCV) は, 1 本鎖プラス鎖 RNA ゲノムを有するフラビウイルス科に属するウイルスである. 当該ウイルスに起因する C 型肝炎は, 日本における肝疾患の 70-80% を占め, 今日も…
Number of citations: 4 toyaku.repo.nii.ac.jp

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